molecular formula C7H11N3O2S B2861479 N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448028-24-7

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No. B2861479
M. Wt: 201.24
InChI Key: LZQFRFVGJSUCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane have been synthesized by reversible addition–fragmentation chain transfer (RAFT) and poly-addition .

Scientific Research Applications

Synthesis and Biological Activities
Research on derivatives closely related to N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide demonstrates a wide range of applications in medicinal chemistry, particularly for their antibacterial, antifungal, and anticancer properties. For example, novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various strains, showing significant activity. This indicates the potential of such compounds for the development of new antimicrobial agents (Noolvi et al., 2016). Additionally, some derivatives have shown promising cytotoxic activity against cancer cell lines, suggesting their applicability in cancer research (Kumar et al., 2011).

Antitumor Drug Development
The synthesis pathways and intermediate compounds related to the thiadiazole ring have been explored for the development of antitumor drugs. For instance, the synthetic route to temozolomide, an important antitumor drug, involves intermediate structures similar to thiadiazole derivatives, underscoring the relevance of thiadiazole chemistry in pharmaceutical synthesis (Wang et al., 1997).

Photodynamic Therapy for Cancer Treatment
Thiadiazole derivatives have also been incorporated into the structure of photosensitizers for photodynamic therapy, a treatment method for cancer. These compounds, when used as photosensitizers, can generate singlet oxygen, which is lethal to cancer cells. Their high singlet oxygen quantum yield makes them suitable for such applications, demonstrating the versatility of thiadiazole derivatives in therapeutic contexts (Pişkin et al., 2020).

Nematocidal Activity
Recent studies have shown that novel oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety exhibit significant nematocidal activity. These compounds have been evaluated against Bursaphelenchus xylophilus, with some showing better activity than commercial nematicides. This highlights the potential of thiadiazole derivatives in agricultural applications, offering a new approach to pest control (Liu et al., 2022).

properties

IUPAC Name

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-5-9-7(13-10-5)6(11)8-3-4-12-2/h3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQFRFVGJSUCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

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